N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-4-7-18(15(3)10-13)31-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-17-11-16(23)6-5-14(17)2/h4-11H,12H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVPHAFNPSKRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Nitrobenzohydrazide
The synthesis begins with the conversion of 3-nitrobenzoic acid to its hydrazide derivative.
Procedure :
- Esterification : React 3-nitrobenzoic acid (10 mmol) with methanol (50 mL) and concentrated H2SO4 (0.5 mL) under reflux for 6 hours to yield methyl 3-nitrobenzoate.
- Hydrazinolysis : Treat the ester with hydrazine hydrate (15 mmol) in ethanol (30 mL) at 80°C for 4 hours, yielding 3-nitrobenzohydrazide as a pale-yellow solid (Yield: 85–90%).
Characterization :
Formation of N'-Benzoyl-3-nitrobenzohydrazide
Procedure :
React 3-nitrobenzohydrazide (5 mmol) with benzoyl chloride (5.5 mmol) in dry diethyl ether (20 mL) containing pyridine (1 mL) at 0°C. Stir for 2 hours, filter, and wash with Na2CO3 solution to obtain N'-benzoyl-3-nitrobenzohydrazide (Yield: 78–82%).
Characterization :
Cyclization to 2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Procedure :
Heat N'-benzoyl-3-nitrobenzohydrazide (4 mmol) with phosphorus oxychloride (POCl3, 10 mL) in toluene (30 mL) under reflux for 3 hours. Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 4:1) to yield the oxadiazole as white crystals (Yield: 88–92%).
Characterization :
Reduction to 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
Catalytic Hydrogenation
Procedure :
Hydrogenate 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (3 mmol) in ethanol (50 mL) using 10% Pd/C (50 mg) under H2 (1 atm) for 6 hours. Filter and evaporate to obtain the aniline derivative (Yield: 90–95%).
Characterization :
Alternative Reduction Using NaBH4-SnCl2
Procedure :
Stir the nitro-oxadiazole (2 mmol) with NaBH4 (8 mmol) and SnCl2·2H2O (4 mmol) in ethanol (30 mL) at 60°C for 2 hours. Acidify with HCl, neutralize with NaOH, and extract with CH2Cl2 (Yield: 80–85%).
Urea Formation via Isocyanate Coupling
Reaction with Phenyl Isocyanate
Procedure :
Add phenyl isocyanate (3.3 mmol) dropwise to a solution of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline (3 mmol) in dry tetrahydrofuran (THF, 20 mL) at 0°C. Stir at room temperature for 12 hours, concentrate, and recrystallize from ethanol to obtain the title compound (Yield: 65–70%).
Optimization Notes :
- Solvent : THF > DCM > DMF (higher polarity reduces byproduct formation).
- Temperature : Room temperature prevents urea hydrolysis.
Characterization :
- IR (KBr) : 3340 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O urea), 1600 cm⁻¹ (C=N oxadiazole).
- 13C NMR (100 MHz, DMSO-d6) : δ 155.8 (urea C=O), 153.2 (oxadiazole C=N), 139.4–125.1 (Ar–C).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Adapting methods from 1,2,4-oxadiazole synthesis, cyclization of diacylhydrazines under microwave irradiation (160°C, 5 minutes) improves yields to 90–98%. However, this approach requires precise temperature control to prevent oxadiazole degradation.
One-Pot Sequential Reactions
A telescoped process combining cyclization and reduction steps in a single reactor minimizes intermediate isolation, enhancing overall efficiency (Yield: 75%).
Challenges and Mitigation Strategies
- Oxadiazole Ring Stability : Harsh acidic conditions during cyclization may degrade the heterocycle. Using POCl3 in toluene instead of H2SO4 mitigates this.
- Nitro Reduction Selectivity : Catalytic hydrogenation over Pd/C ensures exclusive nitro-group reduction without affecting the oxadiazole.
- Urea Hydrolysis : Anhydrous conditions and low temperatures during isocyanate coupling prevent hydrolysis to amines.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-phenyl-N’-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-phenyl-N’-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole ring and phenyl groups play a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related urea derivatives containing 1,3,4-oxadiazole or similar heterocycles:
*Calculated based on molecular formula.
†Estimated using analogous compounds.
Key Observations:
- Lipophilicity: The target compound’s logP (~5.0) is comparable to L435-0015 (5.36) , suggesting suitability for membrane penetration in drug design.
- Electronic Effects : The 1,3,4-oxadiazole ring in all compounds provides rigidity and electron-withdrawing character, which may enhance binding to biological targets like enzymes or receptors .
Anti-Inflammatory Potential:
Compounds with 5-phenyl-1,3,4-oxadiazole moieties, such as 1-(4-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one, demonstrate significant anti-inflammatory activity with reduced gastrointestinal toxicity compared to traditional NSAIDs . By analogy, the target compound’s urea linkage may enhance hydrogen-bonding interactions with inflammatory mediators like COX-2.
Contrast with Pesticide Ureas:
Urea derivatives like fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) and isoproturon () are herbicides targeting plant photosynthesis . Unlike these agrochemicals, the target compound’s oxadiazole-phenyl architecture suggests a focus on mammalian biological systems, highlighting the role of heterocycles in diversifying applications.
Crystallography and Refinement:
The oxadiazole ring’s planar geometry facilitates crystal packing analysis .
Computational Modeling:
Density functional theory (DFT) methods (e.g., B3LYP in ) could predict the target compound’s electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity or binding modes .
Biological Activity
N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a urea moiety linked to a phenyl group and a 1,3,4-oxadiazole ring. The oxadiazole ring enhances the compound's biological properties by providing a platform for interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄O₂ |
| Molecular Weight | 280.281 g/mol |
| CAS Number | 6694-33-3 |
| Melting Point | Not available |
| LogP | 2.816 |
Synthesis
The synthesis of this compound typically involves the reaction of phenyl isocyanate with 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions. This method allows for the efficient formation of the desired compound with high purity .
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro studies suggest that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
Anticancer Properties
The potential anticancer activity of this compound has been investigated through various assays. Compounds with similar structures have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have demonstrated that certain oxadiazole derivatives can inhibit specific cancer cell growth by modulating signaling pathways involved in cell survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring enhances binding affinity to enzymes and receptors involved in disease processes. This interaction can lead to the modulation of various pathways associated with inflammation and cancer progression .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth .
- Anticancer Activity : In another investigation focusing on IDO1 inhibition as a therapeutic target in cancer treatment, derivatives were synthesized and tested for their ability to inhibit IDO1 enzyme activity. The findings suggested that specific modifications in the phenolic structure could enhance inhibitory potency against IDO1 .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea?
Methodological Answer:
- Step 1: Start with the cyclization of a hydrazide intermediate (e.g., 3-phenyl-1,3,4-oxadiazole) using phosphorus oxychloride (POCl₃) or acetic anhydride as dehydrating agents .
- Step 2: Couple the oxadiazole intermediate with an isocyanate (e.g., phenyl isocyanate) in an inert solvent (e.g., dichloromethane) under reflux, with triethylamine to neutralize HCl byproducts .
- Step 3: Optimize reaction time and temperature (e.g., 5-hour reflux in ethanol with catalytic HCl) to maximize yield .
- Purification: Use recrystallization (ethanol/water) or column chromatography for purity >95% .
Basic: How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
Methodological Answer:
- Data Collection: Perform single-crystal X-ray diffraction (SCXRD) at 150–291 K. Ensure data-to-parameter ratios >7.4 for reliability .
- Refinement: Use SHELXL (v2015+) for least-squares refinement. Key parameters:
- Apply restraints for disordered regions.
- Validate with R factors <0.05 (e.g., R = 0.040, wR = 0.083 in similar urea-oxadiazole structures) .
- Validation: Cross-check bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP functional) .
Advanced: How can DFT calculations guide the interpretation of electronic properties for this compound?
Methodological Answer:
- Modeling: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to predict HOMO-LUMO gaps and electrostatic potentials .
- Benchmarking: Compare computed bond lengths (e.g., C–N: ~1.39 Å) and angles (e.g., oxadiazole ring: ~120°) against SCXRD data .
- Applications: Predict charge-transfer behavior for materials science or ligand-protein interactions in drug design .
Advanced: What experimental design is recommended to evaluate its antiviral activity against SARS-CoV-2?
Methodological Answer:
- In Vitro Assays:
- Entry Inhibition: Use pseudotyped SARS-CoV-2 particles expressing luciferase in HEK293T-ACE2 cells .
- Dose-Response: Test concentrations from 1 nM–100 µM; include remdesivir as a positive control.
- Cytotoxicity: Perform MTT assays on Vero E6 cells (IC₅₀ >50 µM acceptable) .
- Structural Modifications: Introduce substituents (e.g., fluorophenyl, methyl groups) to enhance potency .
Advanced: How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Purity Verification: Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .
- Structural Confirmation: Validate via SCXRD and ¹H/¹³C NMR (e.g., urea NH peaks at δ 8.5–9.5 ppm) .
- Assay Standardization: Replicate under controlled conditions (e.g., cell passage number, serum concentration) .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for urea-oxadiazole derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on phenyl rings .
- Heterocyclic replacements (e.g., thiazole instead of oxadiazole) .
- Biological Testing: Screen against target enzymes (e.g., urease, viral proteases) using fluorometric assays .
- Computational SAR: Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine particles .
- First Aid: In case of skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
